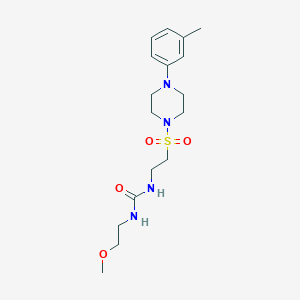

1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea

Description

The compound 1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea is a urea derivative featuring a methoxyethyl group at one terminal and a sulfonylethyl-piperazine moiety substituted with a meta-tolyl (m-tolyl) group at the other (Figure 1). Such structural motifs are common in antihyperglycemic, antipsychotic, and kinase-inhibiting agents .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4S/c1-15-4-3-5-16(14-15)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)18-6-12-25-2/h3-5,14H,6-13H2,1-2H3,(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEYXDSGCBIMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, 4-(m-tolyl)piperazine, is reacted with an appropriate sulfonyl chloride to form the sulfonyl piperazine intermediate.

Urea Formation: The sulfonyl piperazine intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Final Product Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Target Compound

- Structure : Urea core + 2-methoxyethyl group + sulfonylethyl linker + 4-(m-tolyl)piperazine.

- Key Features : The m-tolyl group provides lipophilicity, while the methoxyethyl chain may enhance metabolic stability compared to aryl substituents.

Analog 1 : 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (PubChem)

- Differences :

- Urea substituent : 2-(Trifluoromethyl)phenyl vs. 2-methoxyethyl.

- Piperazine substituent : 4-Methoxyphenyl vs. m-tolyl.

- The 4-methoxyphenyl group on piperazine may reduce steric hindrance compared to m-tolyl.

Analog 2 : 1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(piperazin-1-yl)ethyl)phenylsulfonyl)urea (Compounds 5F-5H)

- Differences :

- Linker : Phenylsulfonyl vs. ethylsulfonyl.

- Substituents : Benzoyl group vs. methoxyethyl.

- Implications : The phenylsulfonyl linker may enhance π-π stacking, while the benzoyl group could improve membrane permeability.

Analog 3 : 1-[[4-[4-(Diphenylmethyl)piperazin-1-yl]carbonyl-1,3-thiazol-2-yl]methyl]-1-(2-methoxyethyl)-3-(4-methoxyphenyl)urea

- Differences :

- Piperazine substituent : Diphenylmethyl vs. m-tolyl.

- Additional groups : Thiazole ring and 4-methoxyphenyl.

Physicochemical and Pharmacokinetic Predictions

- LogP : Estimated ~2.5 (methoxyethyl reduces hydrophobicity vs. aryl groups in Analog 1).

- Solubility : Higher than analogs with aromatic substituents due to the ether oxygen in methoxyethyl.

- Metabolic Stability : The methoxyethyl group may resist oxidative metabolism better than benzoyl or trifluoromethylphenyl groups .

Biological Activity

1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, which includes a piperazine moiety and a sulfonyl group, suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-(2-methoxyethyl)-3-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]urea

- Molecular Formula : C17H28N4O4S

- CAS Number : 1202978-55-9

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 372.49 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

- Dopamine Receptor Modulation : Similar compounds have shown significant binding affinity to dopamine receptors, particularly D2 and D4 subtypes. Studies indicate that piperazine derivatives can selectively inhibit these receptors, which may contribute to their potential as antipsychotic agents .

- Acetylcholinesterase Inhibition : Some piperazine derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Study 1: Dopamine Receptor Affinity

A study conducted on related piperazine derivatives demonstrated that certain compounds exhibited high selectivity for the dopamine D4 receptor over D2 receptors. For example, one compound showed an IC50 value of 0.057 nM for D4 receptors, indicating a strong binding affinity that could be leveraged for therapeutic development targeting psychiatric disorders .

Study 2: Acetylcholinesterase Inhibition

Research involving virtual screening and molecular docking of piperazine derivatives revealed that these compounds could effectively bind to the peripheral anionic site and catalytic sites of AChE. This binding was associated with enhanced inhibitory activity against AChE, which is beneficial in developing treatments for Alzheimer's disease .

Study 3: Antitumor Activity Assessment

In vitro studies on similar urea derivatives have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is necessary:

| Compound Name | Dopamine Receptor Affinity | AChE Inhibition | Antitumor Activity |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| 1-(2-Methoxyethyl)-3-(2-piperazin-1-ylsulfonylethyl)urea | Moderate | Low | Limited |

| 1-(2-Methoxyethyl)-3-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)urea | High | Moderate | Moderate |

Q & A

Basic Research Question

- Structural Confirmation : -NMR and -NMR to verify connectivity; IR spectroscopy to identify urea C=O stretches (~1640–1680 cm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

- Stability Profiling : Accelerated degradation studies under stress conditions (e.g., pH 1–13, 40–60°C) monitored by LC-MS to identify hydrolysis or oxidation products .

How might the urea moiety and sulfonyl-piperazine group influence the compound’s pharmacokinetic properties?

Advanced Research Question

- Solubility : The methoxyethyl group enhances aqueous solubility, while the sulfonyl-piperazine moiety may reduce logP, as seen in analogs with measured logP < 3 .

- Metabolic Stability : Piperazine sulfonamides are prone to CYP3A4-mediated oxidation; use liver microsome assays to quantify metabolic half-life .

- Membrane Permeability : Caco-2 cell models predict moderate permeability (P ~5 × 10 cm/s), influenced by hydrogen bonding from the urea group .

What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Advanced Research Question

- Target Identification : Chemoproteomics (e.g., affinity-based protein profiling) or siRNA screening to identify interacting proteins .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors like serotonin or dopamine subtypes, given structural similarity to neuroactive piperazine derivatives .

- Functional Assays : Calcium flux or cAMP accumulation assays in transfected HEK293 cells expressing candidate GPCRs .

How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

Basic Research Question

- Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification .

- Catalyst Recycling : Use immobilized bases (e.g., polymer-supported DMAP) to improve cost-efficiency .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

What computational methods are effective in predicting the compound’s bioactivity and toxicity?

Advanced Research Question

- QSAR Modeling : Train models using datasets of urea derivatives with known IC50 values against targets like carbonic anhydrase or kinases .

- Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to estimate hERG inhibition risk and hepatotoxicity, critical for prioritizing in vivo studies .

- Docking Simulations : AutoDock Vina or Schrödinger Glide to map interactions with homology models of suspected targets (e.g., 5-HT receptors) .

How do structural modifications to the m-tolyl or methoxyethyl groups impact pharmacological activity?

Advanced Research Question

- m-Tolyl Substitution : Replace with p-tolyl or halogenated aromatics to assess effects on receptor selectivity. For example, m-tolyl may improve binding to σ-1 receptors vs. off-targets .

- Methoxyethyl Chain : Shorten or replace with ethoxyethyl to balance solubility and membrane penetration. Analog studies show EC50 shifts in cellular assays correlate with chain length .

- Sulfonyl Group : Replace with carbonyl or phosphoryl groups to evaluate stability in plasma (e.g., t changes in rat plasma assays) .

What are best practices for validating the compound’s stability in biological matrices during in vitro studies?

Basic Research Question

- Matrix Preparation : Spike compound into PBS, plasma, or cell lysate and incubate at 37°C. Sample at 0, 1, 4, 8, 24 hours for LC-MS analysis .

- Degradation Products : Identify via HR-MS/MS and compare to synthetic standards. Common issues include urea hydrolysis to amines under acidic conditions .

- Storage Recommendations : Lyophilize in amber vials under argon; stability >6 months at -80°C .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Scaffold Variation : Synthesize analogs with modified urea linkers (e.g., thiourea, carbamate) and compare activity in target-specific assays .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen bond donors/acceptors (e.g., urea carbonyl and piperazine sulfonyl groups) .

- Data Integration : Combine synthetic yields, computational scores, and bioactivity data into multi-parameter optimization (MPO) models to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.